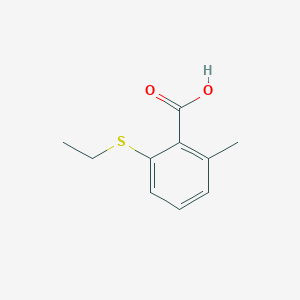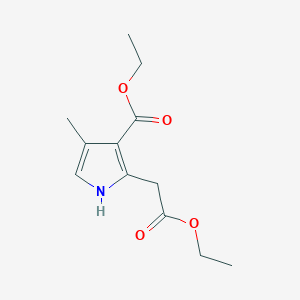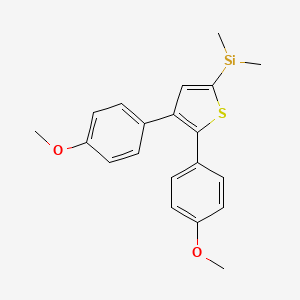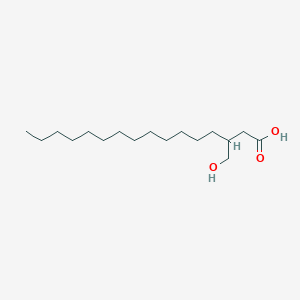
3-(Hydroxymethyl)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)hexadecanoic acid is a fatty acid derivative with the molecular formula C17H34O3. It is a hydroxylated form of hexadecanoic acid, also known as palmitic acid. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the third carbon of the hexadecanoic acid chain. It is a white, crystalline solid at room temperature and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)hexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid using a suitable oxidizing agent. For example, the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield this compound.
Another method involves the reduction of 3-formylhexadecanoic acid using a reducing agent like sodium borohydride. This reaction typically occurs in an organic solvent such as ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 3-formylhexadecanoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 3-carboxyhexadecanoic acid.
Reduction: The carboxyl group can be reduced to an alcohol, yielding 3-(Hydroxymethyl)hexadecanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-carboxyhexadecanoic acid
Reduction: 3-(Hydroxymethyl)hexadecanol
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
3-(Hydroxymethyl)hexadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and its anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)hexadecanoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing metabolic pathways and energy production.
Comparison with Similar Compounds
3-(Hydroxymethyl)hexadecanoic acid can be compared with other hydroxylated fatty acids such as:
2-Hydroxyhexadecanoic acid: Differing in the position of the hydroxyl group, which affects its reactivity and biological activity.
3-Hydroxyhexadecanoic acid: Similar in structure but lacks the hydroxymethyl group, leading to different chemical properties and applications.
Hexadecanoic acid: The parent compound, which lacks any hydroxyl groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89670-61-1 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(hydroxymethyl)hexadecanoic acid |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(15-18)14-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
InChI Key |
GBSLJAVOWJGNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


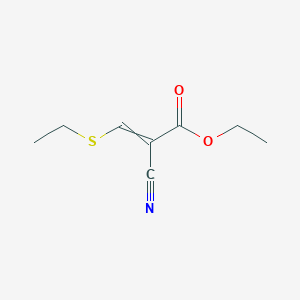
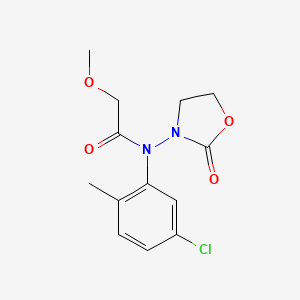
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)

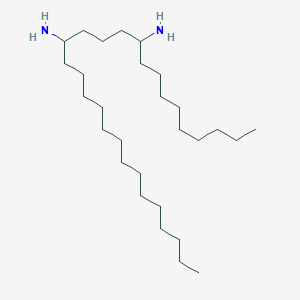
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
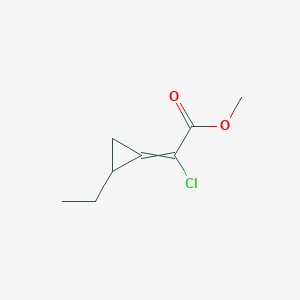
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)
